Cas no 20531-93-5 (1,3-dimethyl-5-prop-2-enoxybenzene)
20531-93-5 structure
Product Name:1,3-dimethyl-5-prop-2-enoxybenzene
Numero CAS:20531-93-5
MF:C11H14O
MW:162.228263378143
CID:1394272
PubChem ID:257959
Update Time:2025-04-20
1,3-dimethyl-5-prop-2-enoxybenzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-dimethyl-5-prop-2-enoxybenzene
- allyl (3,5-dimethylphenyl) ether
- 3,5-dimethylallyloxybenzene
- 1-(allyloxy)-3,5-dimethylbenzene
- NSC86588
- NCIOpen2_001265
- AC1Q56CE
- CTK4E4446
- allyl 3,5-dimethylphenyl ether
- AC1L5XWY
- 3,5-dimethyl-allyloxy benzene
- allyl-(3,5-dimethyl-phenyl)-ether
- SureCN3595767
- 3,5-dimethyl-1-(2-propenyloxy)benzene
- Allyl-(3,5-dimethyl-phenyl)-aether
- allyl (3,5-dimethylphenyl) ether; 3,5-dimethylallyloxybenzene; 1-(allyloxy)-3,5-dimethylbenzene; NSC86588; NCIOpen2_001265; AC1Q56CE; CTK4E4446; allyl 3,5-dimethylphenyl ether; AC1L5XWY; 3,5-dimethyl-allyloxy benzene; allyl-(3,5-dimethyl-phenyl)-ether; SureCN3595767; 3,5-dimethyl-1-(2-propenyloxy)benzene; Allyl-(3,5-dimethyl-phenyl)-aether;
- DTXSID60292964
- benzene, 1,3-dimethyl-5-(2-propenyloxy)-
- ZCWJFWKKNDSYFY-UHFFFAOYSA-N
- InChI=1/C11H14O/c1-4-5-12-11-7-9(2)6-10(3)8-11/h4,6-8H,1,5H2,2-3H
- DB-201156
- Allyl 3.5-dimethylphenyl ether
- (3,5-dimethylphenyl) (2-propenyl) ether
- 20531-93-5
- NSC-86588
- SCHEMBL3595767
- 3,5-dimethylallyloxy benzene
- AKOS008951948
-
- Inchi: 1S/C11H14O/c1-4-5-12-11-7-9(2)6-10(3)8-11/h4,6-8H,1,5H2,2-3H3
- Chiave InChI: ZCWJFWKKNDSYFY-UHFFFAOYSA-N
- Sorrisi: O(CC=C)C1C=C(C)C=C(C)C=1
Proprietà calcolate
- Massa esatta: 162.10452
- Massa monoisotopica: 162.104
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 132
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 9.2Ų
Proprietà sperimentali
- Densità: 0.931
- Punto di ebollizione: 246°C at 760 mmHg
- Punto di infiammabilità: 92.2°C
- Indice di rifrazione: 1.504
- PSA: 9.23
- LogP: 2.86820
1,3-dimethyl-5-prop-2-enoxybenzene Letteratura correlata
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
20531-93-5 (1,3-dimethyl-5-prop-2-enoxybenzene) Prodotti correlati
- 23431-48-3(Allyl p-tolyl ether)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso